amine](/img/structure/B13287439.png)
[1-(4-Bromophenyl)ethyl](butyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)ethylamine: is an organic compound with the molecular formula C12H18BrN and a molecular weight of 256.18 g/mol It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position and an ethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)ethylamine typically involves the reaction of 4-bromoacetophenone with butylamine under reductive amination conditions. The process can be summarized as follows:
Formation of the imine intermediate: 4-bromoacetophenone reacts with butylamine to form an imine intermediate.
Reduction of the imine: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield 1-(4-Bromophenyl)ethylamine.
Industrial Production Methods: Industrial production methods for 1-(4-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Bromophenyl)ethylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: : 1-(4-Bromophenyl)ethylamine is used as a building block in organic synthesis for the preparation of more complex molecules . Biology : The compound can be used in the study of biological systems and interactions due to its structural similarity to naturally occurring amines. Medicine Industry : Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, lacking the bromine substitution.
4-Bromo-α-methylbenzylamine: Similar structure with a methyl group instead of the butyl group.
4-Bromoamphetamine: A related compound with a different substitution pattern on the ethylamine chain.
Uniqueness
- The presence of the bromine atom at the para position on the phenyl ring imparts unique reactivity and properties to 1-(4-Bromophenyl)ethylamine.
- The butyl group attached to the nitrogen atom provides additional steric and electronic effects, differentiating it from other similar compounds.
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-3-4-9-14-10(2)11-5-7-12(13)8-6-11/h5-8,10,14H,3-4,9H2,1-2H3 |
InChI Key |
GQXYGILLOMRNCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


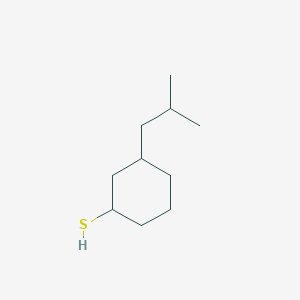
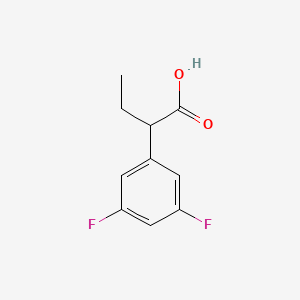
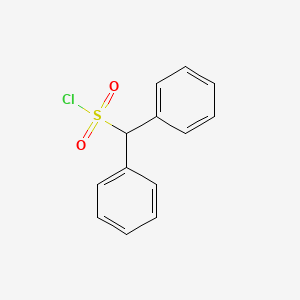
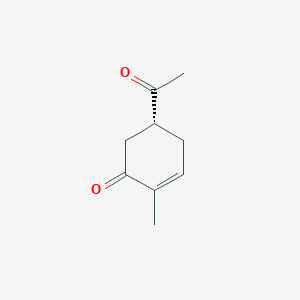
![5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13287386.png)
![{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13287389.png)
![2-[(Pent-4-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13287395.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(2,2-dimethylpropyl)amine](/img/structure/B13287397.png)
![1-[(2,2-Dimethylpropyl)amino]propan-2-ol](/img/structure/B13287406.png)
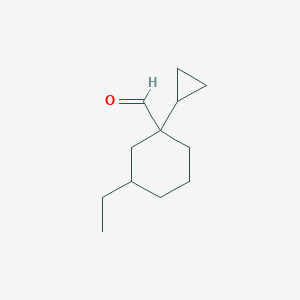
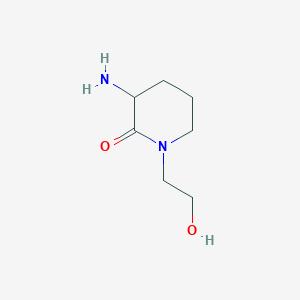
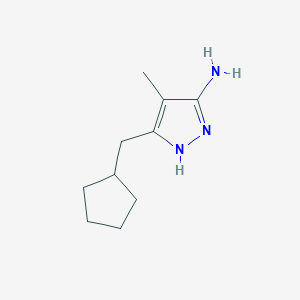
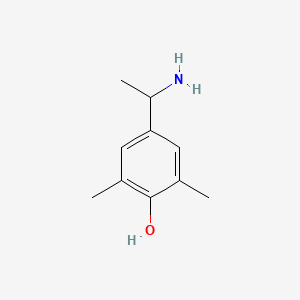
![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13287426.png)
